molecular formula C16H10N4O3S2 B2971358 (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 681166-94-9

(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

Cat. No. B2971358
CAS RN: 681166-94-9
M. Wt: 370.4
InChI Key: SPFVIGNRZTZZIQ-FBMGVBCBSA-N
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Description

Benzo[d]thiazole derivatives are a class of compounds that have been studied for their potential applications in various fields . They are known to be electron deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .


Synthesis Analysis

The synthesis of similar compounds, such as imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives, involves the use of in silico ADMET prediction and the combination of piperazine and various 1,2,3 triazoles . Another example is the synthesis of 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, which involves 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives is characterized by a fused (bi)heterocycle, which is an electron deficient system with high oxidative stability and a rigid planar structure .


Chemical Reactions Analysis

Benzo[d]thiazole derivatives have been found to be promising building blocks in the synthesis of semiconductors for plastic electronics . They have also been used as corrosion inhibitors on mild steel in a hydrochloric acid medium .


Physical And Chemical Properties Analysis

Benzo[d]thiazole derivatives are known for their high oxidative stability and rigid planar structure, which enables efficient intermolecular π–π overlap .

Scientific Research Applications

Antimycobacterial Agents

Compounds related to “(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide” have been studied for their potential as antimycobacterial agents . These compounds, particularly imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives, have shown significant activity against Mycobacterium tuberculosis . The derivatives were synthesized and evaluated for their in vitro antitubercular activity, with some showing no acute cellular toxicity towards lung fibroblast cell lines .

Pesticidal Applications

Derivatives of benzothiazole carboxamide have been evaluated for their use as pesticidal agents . Research indicates that these compounds exhibit favorable insecticidal potentials, particularly against pests like the oriental armyworm and diamondback moth. Some derivatives have been identified as potential leading structures for new insecticidal/acaricidal agents .

Organic Electronics

The structural analogs of benzothiazole carboxamide, such as thiazolo[5,4-d]thiazoles, are considered promising building blocks in the field of organic electronics . Their electron-deficient system, high oxidative stability, and rigid planar structure make them suitable for applications that require efficient intermolecular π–π overlap .

Mechanism of Action

While the specific mechanism of action for your compound is not available, similar compounds like imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives have been studied for their antimycobacterial activity .

properties

IUPAC Name

N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O3S2/c1-19-12-5-3-10(20(22)23)7-14(12)25-16(19)18-15(21)9-2-4-11-13(6-9)24-8-17-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFVIGNRZTZZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

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